molecular formula C19H26N4O3 B6473096 6,7-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine CAS No. 2640889-68-3

6,7-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine

Cat. No.: B6473096
CAS No.: 2640889-68-3
M. Wt: 358.4 g/mol
InChI Key: CRHWRYFNKHYBGJ-UHFFFAOYSA-N
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Description

6,7-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinazoline core with methoxy groups at the 6 and 7 positions, and a pyrrolidinyl group attached via an oxan-4-yl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxylation at the 6 and 7 positions can be achieved using methanol in the presence of a suitable catalyst, such as sulfuric acid or methanesulfonic acid.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions. For example, a halogenated quinazoline intermediate can react with a pyrrolidine derivative in the presence of a base like potassium carbonate.

    Formation of the Oxan-4-yl Linker: The oxan-4-yl linker can be introduced through a ring-opening reaction of an epoxide with the pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6,7-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound is of interest due to its potential interactions with various biological targets. It can be used in studies to understand the binding mechanisms and activity profiles of quinazoline derivatives.

Medicine

In medicine, quinazoline derivatives are often investigated for their therapeutic potential, including anticancer, antiviral, and anti-inflammatory activities. This compound could serve as a lead compound in drug discovery programs aimed at developing new treatments for various diseases.

Industry

Industrially, the compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the quinazoline core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinazoline: Lacks the pyrrolidinyl and oxan-4-yl groups, making it less complex and potentially less active in certain biological assays.

    N-[1-(Oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine: Similar but without the methoxy groups, which may affect its binding affinity and specificity.

    4-Aminoquinazoline Derivatives: These compounds share the quinazoline core but differ in their substituents, leading to variations in their biological activity and chemical reactivity.

Uniqueness

The uniqueness of 6,7-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy groups and the pyrrolidinyl-oxan-4-yl moiety enhances its potential interactions with a variety of molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

6,7-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-24-17-9-15-16(10-18(17)25-2)20-12-21-19(15)22-13-3-6-23(11-13)14-4-7-26-8-5-14/h9-10,12-14H,3-8,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHWRYFNKHYBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3CCN(C3)C4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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